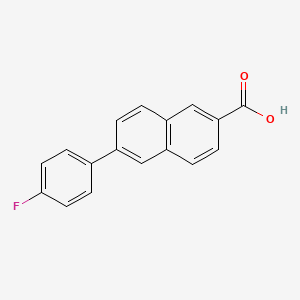
6-(4-Fluorophenyl)-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-2-naphthoic acid is an organic compound that features a naphthalene ring system substituted with a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-naphthoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-(4-Fluorophenyl)-2-naphthoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
6-(4-Fluorophenyl)-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-(4-Fluorophenyl)-2-naphthoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Fluorobenzoic acid
- 2-Naphthoic acid
- 4-Fluorophenylacetic acid
Uniqueness
6-(4-Fluorophenyl)-2-naphthoic acid is unique due to the presence of both a naphthalene ring and a fluorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
特性
分子式 |
C17H11FO2 |
|---|---|
分子量 |
266.27 g/mol |
IUPAC名 |
6-(4-fluorophenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H11FO2/c18-16-7-5-11(6-8-16)12-1-2-14-10-15(17(19)20)4-3-13(14)9-12/h1-10H,(H,19,20) |
InChIキー |
AGMQZRBHCUYMGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
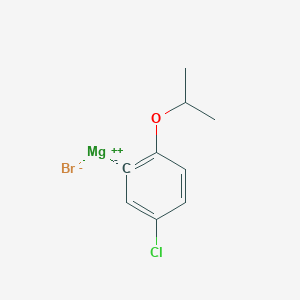
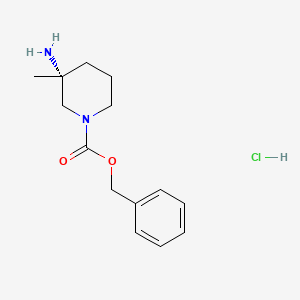
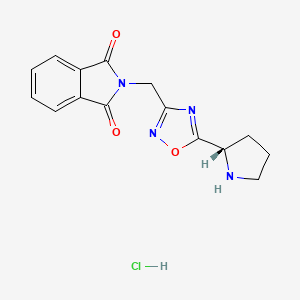
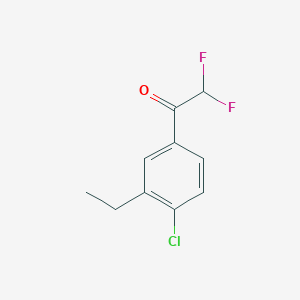
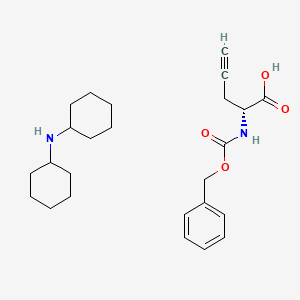
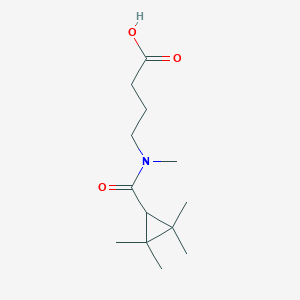
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
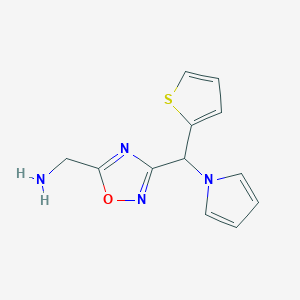
![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
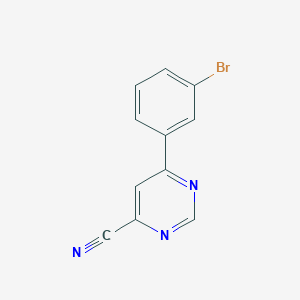
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
